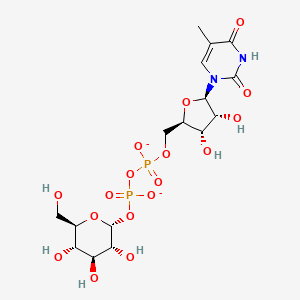
Thymidine 5'-(trihydrogen diphosphate), P'-(alpha-D-glucopyranosyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TDP-alpha-D-glucose(2-) is a nucleotide-sugar oxoanion arising from deprotonation of the diphosphate OH groups of TDP-alpha-D-glucose. Major microspecies at pH 7.3. It is a nucleotide-sugar oxoanion and a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-). It is a conjugate base of a TDP-alpha-D-glucose.
Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Synthesis Applications
- Furanosyl Nucleotide Synthesis : A bacterial alpha-d-glucopyranosyl-1-phosphate thymidylyltransferase was studied for coupling hexofuranosyl-1-phosphates with deoxythymidine 5'-triphosphate. This enzymatic process allows access to furanosyl nucleotides, crucial for understanding biochemical pathways and synthetic biology applications (Timmons et al., 2008).
DNA Polymerase and Modified DNA Synthesis
- Thermophilic DNA Polymerase Reactions : A study showed that a thymidine analogue with a methyl ester at the C5 position is a substrate for certain thermophilic DNA polymerases. This enables large-scale PCR production of modified DNA, which can be further derivatized for various biomedical research applications (Masud et al., 2003).
Novel Nucleoside Derivatives
- Synthesis of Nucleoside 5'-α-Iminophosphates : Researchers developed methods for synthesizing nucleoside 5'-α-iminophosphates, which are mimetics of natural nucleotides. This research has implications in understanding enzyme-substrate interactions and developing novel therapeutics (Vasilyeva et al., 2022).
Pyrimidine Synthesis and Drug Activation
- Thymidylate Kinase Research : Studies of thymidylate kinase, which phosphorylates thymidine monophosphate to form diphosphate and then triphosphate, have implications in cell proliferation, anti-HIV drug activation, and antibiotic development against certain bacteria (Cui et al., 2013).
Nucleoside Analogue Synthesis and Properties
- Synthesis of Thymidylyl-(P → N) Phenylalanines : Research into the synthesis and properties of thymidylyl-(P → N) phenylalanines contributes to the understanding of nucleotide chemistry, potentially aiding in the development of new nucleoside-based drugs (Bakanova et al., 2004).
Mimetics of Sugar Nucleotides
- Synthesis of Mimetics of dTDP-Glucose : Studies on the synthesis of 5'-O-glycosyl-uridine and thymidine derivatives as potential mimics of sugar nucleotides have implications for biochemical pathways and potential therapeutic applications (Ballell et al., 2005).
Propiedades
Nombre del producto |
Thymidine 5'-(trihydrogen diphosphate), P'-(alpha-D-glucopyranosyl) ester |
|---|---|
Fórmula molecular |
C16H24N2O17P2-2 |
Peso molecular |
578.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O17P2/c1-5-2-18(16(26)17-13(5)25)14-11(23)9(21)7(32-14)4-31-36(27,28)35-37(29,30)34-15-12(24)10(22)8(20)6(3-19)33-15/h2,6-12,14-15,19-24H,3-4H2,1H3,(H,27,28)(H,29,30)(H,17,25,26)/p-2/t6-,7-,8-,9-,10+,11-,12-,14-,15-/m1/s1 |
Clave InChI |
PNFJZOCDYNFHQC-ZATQAWDKSA-L |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



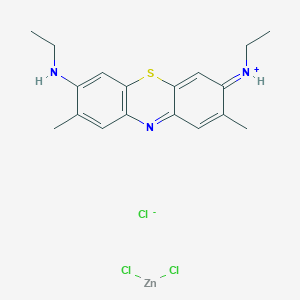
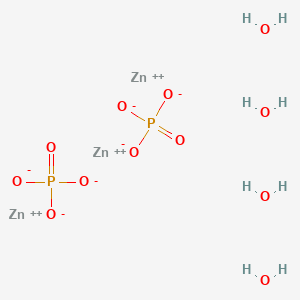
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
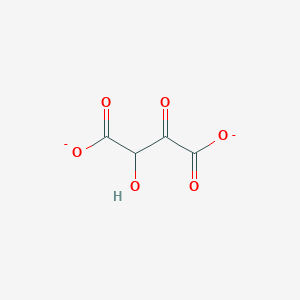
![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)
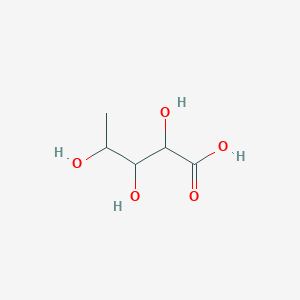
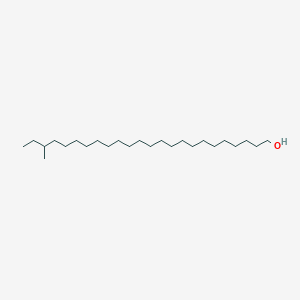
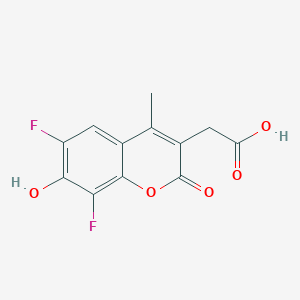
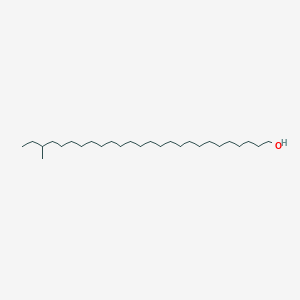
![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)
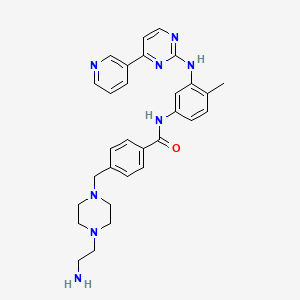
![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)
![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)
